molecular formula C2H2N3NaO2S B12969631 Sodium 1H-1,2,4-triazole-5-sulfinate

Sodium 1H-1,2,4-triazole-5-sulfinate

Cat. No.: B12969631
M. Wt: 155.11 g/mol
InChI Key: ICXILAHJORBEFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1H-1,2,4-triazole-5-sulfinate is a chemical compound with the molecular formula C2H2N3NaO2S. It is a sodium salt of 1H-1,2,4-triazole-5-sulfinic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a triazole ring and a sulfinic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-1,2,4-triazole-5-sulfinate typically involves the reaction of 1H-1,2,4-triazole-5-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

1H-1,2,4-triazole-5-sulfinic acid+NaOHSodium 1H-1,2,4-triazole-5-sulfinate+H2O\text{1H-1,2,4-triazole-5-sulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 1H-1,2,4-triazole-5-sulfinic acid+NaOH→Sodium 1H-1,2,4-triazole-5-sulfinate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-1,2,4-triazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfides.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Sodium 1H-1,2,4-triazole-5-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of sodium 1H-1,2,4-triazole-5-sulfinate involves its interaction with biological molecules through its triazole ring and sulfinic acid group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzyme activity and disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-thiol: Known for its use in coordination chemistry and luminescent polymers.

    1H-1,2,4-Triazole-5-thiol: Studied for its antimicrobial and anticancer properties.

    1H-1,2,4-Triazole-3-sulfonic acid: Used in the synthesis of sulfonic acid derivatives.

Uniqueness: Sodium 1H-1,2,4-triazole-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.

Biological Activity

Sodium 1H-1,2,4-triazole-5-sulfinate is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its antifungal, antibacterial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, alongside relevant case studies and research findings.

Overview of 1H-1,2,4-triazoles

1H-1,2,4-triazoles are five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. Their derivatives have been extensively studied for their potential as therapeutic agents against various diseases due to their ability to interact with biological macromolecules and modulate biochemical pathways .

Antifungal Activity

This compound has shown significant antifungal properties. Triazole derivatives are widely recognized as effective antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Recent studies indicate that compounds with the triazole scaffold demonstrate potent activity against various fungal strains, including those resistant to conventional treatments .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 µg/mL
MefentrifluconazoleAspergillus fumigatus0.25 µg/mL
ProthioconazoleFusarium graminearum0.75 µg/mL

Antibacterial Activity

In addition to antifungal properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 2: Antibacterial Activity of Selected Triazoles

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32
New triazole derivativesPseudomonas aeruginosa8

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property suggests its utility in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Release

A study involving peripheral blood mononuclear cells demonstrated that this compound significantly reduced the levels of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent inhibition of cytokine release:

Treatment Concentration (µM)TNF-α Release (%)
Control100
1075
5050
10025

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle regulation .

Table 3: Anticancer Activity Assay Results

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15
This compoundMCF720

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the sulfinyl group enhances its interaction with biological targets compared to other triazole derivatives. Modifications at various positions on the triazole ring can lead to increased potency or selectivity against specific pathogens .

Properties

Molecular Formula

C2H2N3NaO2S

Molecular Weight

155.11 g/mol

IUPAC Name

sodium;1H-1,2,4-triazole-5-sulfinate

InChI

InChI=1S/C2H3N3O2S.Na/c6-8(7)2-3-1-4-5-2;/h1H,(H,6,7)(H,3,4,5);/q;+1/p-1

InChI Key

ICXILAHJORBEFK-UHFFFAOYSA-M

Canonical SMILES

C1=NNC(=N1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.